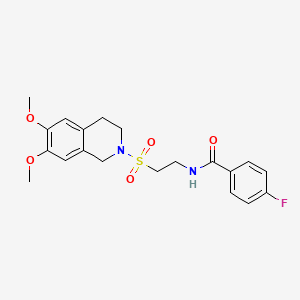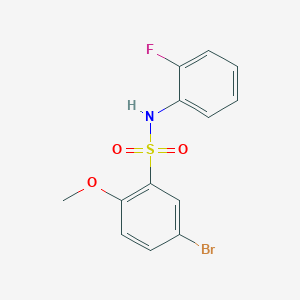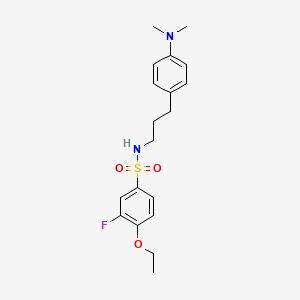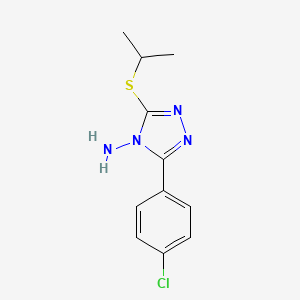
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,4-dimethylphenyl)oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,4-dimethylphenyl)oxamide, also known as AQ-1, is a small molecule that has been extensively studied for its potential therapeutic applications. AQ-1 belongs to the class of quinoline-based compounds and has been found to exhibit a wide range of biological activities.
Wirkmechanismus
Target of Action
The primary target of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-(2,4-dimethylphenyl)ethanediamide, also known as F2670-0251, is a novel immune checkpoint called IGSF8 . Immune checkpoints are regulators of the immune system and their blockade can enhance anti-tumor responses .
Mode of Action
F2670-0251 is a first-in-class, fully human, Fc-attenuated IgG1 monoclonal antibody . It binds to the immune checkpoint IGSF8 and blocks the interaction with its receptors . This blockade results in an enhanced immune response against tumors .
Biochemical Pathways
The blockade of IGSF8 by F2670-0251 affects the immune response pathway . This results in a stronger immune response against tumors, enhancing the body’s ability to fight cancer . The compound has shown synergy with anti-PD1 across multiple syngeneic tumor models .
Pharmacokinetics
The pharmacokinetic properties of F2670-0251 are currently being evaluated in a Phase 1 clinical trial . This study is designed to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of F2670-0251 administered intravenously .
Result of Action
The result of F2670-0251’s action is a compelling anti-tumor activity . Preclinical data have demonstrated that the blockade of IGSF8 by F2670-0251 results in significant anti-tumor activity, even as a monotherapy .
Action Environment
The action of F2670-0251, like all drugs, can be influenced by various environmental factors. These can include the patient’s overall health, the presence of other medications, and individual genetic factors. The current Phase 1 trial is designed to evaluate these factors and their impact on the drug’s efficacy and stability .
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,4-dimethylphenyl)oxamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cells and tissues, making it an ideal candidate for drug development. N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,4-dimethylphenyl)oxamide has also been found to exhibit low toxicity, making it a safe candidate for use in preclinical studies.
However, N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,4-dimethylphenyl)oxamide also has some limitations for use in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its activity. Additionally, N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,4-dimethylphenyl)oxamide has been found to exhibit low solubility in water, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,4-dimethylphenyl)oxamide. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine the optimal dosage and treatment regimen for N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,4-dimethylphenyl)oxamide in cancer therapy. Another area of interest is its potential use as an antiviral agent. Studies are needed to determine the efficacy of N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,4-dimethylphenyl)oxamide against different viral pathogens and to develop novel formulations that can enhance its antiviral activity.
Conclusion:
In conclusion, N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,4-dimethylphenyl)oxamide is a small molecule that has been extensively studied for its potential therapeutic applications. It exhibits a wide range of biological activities and has been found to be a safe candidate for use in preclinical studies. Further research is needed to fully understand its mechanism of action and to develop novel formulations that can enhance its therapeutic potential.
Synthesemethoden
The synthesis of N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,4-dimethylphenyl)oxamide involves the condensation of 7-chloroquinoline-3-carbaldehyde with 2,4-dimethylaniline, followed by acetylation and oximation. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,4-dimethylphenyl)oxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anticancer, antimicrobial, and antiviral activities. N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,4-dimethylphenyl)oxamide has also been studied for its potential use as an antimalarial agent.
Eigenschaften
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,4-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-13-6-9-18(14(2)11-13)23-21(27)20(26)22-17-8-7-16-5-4-10-24(15(3)25)19(16)12-17/h6-9,11-12H,4-5,10H2,1-3H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOSLOJPFOFZFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C)C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,4-dimethylphenyl)oxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



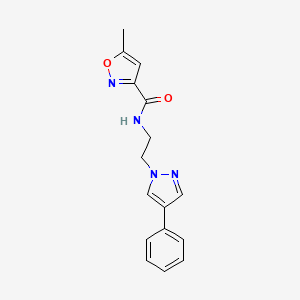
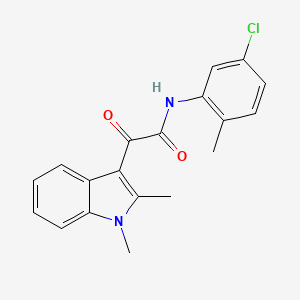
![(E)-4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)acetyl)benzonitrile](/img/structure/B2618738.png)
![(2S,3S)-2-({4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}formamido)-3-methylpentanoic acid](/img/structure/B2618740.png)
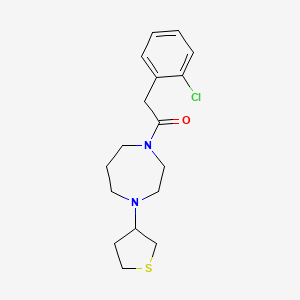
![2-Cyclopropyl-5-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2618744.png)

![Ethyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxylate](/img/structure/B2618747.png)
